Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Triple-Negative Breast Cancer (TNBC).
Summary of the Application: BOS-172722 is a highly potent, selective, and orally bioavailable inhibitor of spindle assembly checkpoint kinase MPS1 . It has been found to induce significant sensitization to death, particularly in highly proliferative TNBC cell lines with compromised spindle assembly checkpoint activity .
Methods of Application or Experimental Procedures: BOS-172722 treatment alone or in combination with paclitaxel has been used in in-vivo pharmacodynamic experiments . It potently inhibits the spindle assembly checkpoint induced by paclitaxel in human tumor xenograft models of TNBC .
Results or Outcomes: The treatment with BOS-172722 results in significant in-vivo efficacy, with robust tumor regressions observed for the combination of BOS-172722 and paclitaxel versus either agent alone in long-term efficacy studies in multiple human tumor xenograft TNBC models .
Specific Scientific Field: This application is in the field of Oncology, specifically the treatment of Advanced Nonhaematologic Malignancies.
Summary of the Application: BOS-172722 has been studied for its potential application in the treatment of advanced nonhaematologic malignancies .
Methods of Application or Experimental Procedures: The safety and tolerability of BOS-172722 when administered as monotherapy and in combination with paclitaxel in participants with advanced nonhaematologic malignancies are being assessed .
Results or Outcomes: The study aims to establish the maximum tolerated dose and recommended Phase 2 dose of BOS-172722 in combination with paclitaxel in those participants .
Specific Scientific Field: This application is in the field of Cell Biology, specifically the study of Mitotic Slippage.
Summary of the Application: BOS-172722 is a pyrido[3,4-d]pyrimidine developed by Boston Pharmaceuticals. It has been shown to inhibit Mps1 with an IC50 of 11 nM, in vitro . It is being studied for its potential role in preventing mitotic slippage, a cellular process that can lead to aneuploidy and genomic instability .
Methods of Application or Experimental Procedures: The compound is used in in-vitro studies to assess its efficacy in inhibiting Mps1, a key player in the spindle assembly checkpoint (SAC). The SAC is a cellular control mechanism that ensures proper chromosome segregation during mitosis .
Results or Outcomes: BOS-172722 exhibited modest efficacy as a monotherapy in xenograft studies, but exerted strong synergistic effects in combination with Paclitaxel in triple-negative breast cancer (TNBC) cell lines .
Specific Scientific Field: This application is in the field of Genetics, specifically the study of Genomic Stability.
Summary of the Application: BOS-172722 is being studied for its potential role in preventing mitotic slippage, a cellular process that can lead to aneuploidy and genomic instability .
BOS-172722, also known as CCT289346, is a selective inhibitor of the spindle assembly checkpoint kinase MPS1 (monopolar spindle 1). This compound has garnered attention for its potential as an anticancer agent, particularly in treating aggressive forms of breast cancer, such as triple-negative breast cancer (TNBC). By inhibiting MPS1, BOS-172722 disrupts the regulatory mechanisms that ensure proper chromosome segregation during cell division, leading to increased cell death in cancerous cells that rely on these pathways for survival .
There is no scientific research available on the mechanism of action for this specific compound.
If this compound is of future interest, research could explore:
BOS-172722 primarily functions through its interaction with the MPS1 kinase. The binding of BOS-172722 to MPS1 inhibits its activity, which normally facilitates the proper alignment and segregation of chromosomes during mitosis. This inhibition results in accelerated cell division and increased errors in chromosome segregation, ultimately leading to cellular apoptosis in cancer cells .
The key reactions can be summarized as follows:
The synthesis of BOS-172722 involves multi-step organic reactions that construct its complex molecular structure. Key steps typically include:
BOS-172722 is primarily researched for its applications in oncology:
Interaction studies have shown that BOS-172722 effectively alters the cellular response to other drugs:
BOS-172722 shares structural and functional similarities with several other kinase inhibitors but stands out due to its selectivity for MPS1. Here are some similar compounds:
Compound Name | Target Kinase | Unique Features |
---|---|---|
CCT241161 | MPS1 | Earlier generation MPS1 inhibitor |
AZD2811 | Aurora A Kinase | Broad-spectrum kinase inhibitor |
PF-03814735 | Plk1 | Targets polo-like kinase involved in mitosis |
LY2603618 | Chk1 | Inhibits checkpoint kinase 1 for DNA damage response |
BOS-172722's selectivity for MPS1 and its demonstrated synergistic effects with established chemotherapeutics like paclitaxel make it a unique candidate in cancer therapy development. Its ability to induce apoptosis specifically in highly proliferative cancer cells positions it as a promising therapeutic agent.
Bos172722 possesses the molecular formula C24H30N8O with a molecular weight of 446.5 grams per mole, representing a complex heterocyclic compound that incorporates multiple pharmacologically relevant structural elements. The compound exhibits a computed density of 1.25 grams per cubic centimeter and demonstrates specific physicochemical properties that contribute to its biological activity profile. The Chemical Abstracts Service registry number 1578245-44-9 uniquely identifies this compound in chemical databases, facilitating accurate identification and cross-referencing across scientific literature. The compound's structure includes strategically positioned nitrogen atoms within both the pyrido[3,4-d]pyrimidine core and the triazole substituent, creating multiple sites for potential hydrogen bonding interactions with target proteins. The ethoxy substituent provides additional flexibility in the molecular framework while maintaining appropriate lipophilicity characteristics for cellular penetration.
The three-dimensional configuration of Bos172722 reveals a rigid planar core structure with specific angular relationships between substituent groups that optimize binding interactions with the target kinase active site. InChI (International Chemical Identifier) key SGWLRDAOCLITOM-UHFFFAOYSA-N provides a standardized computational representation of the molecular structure, enabling precise structural communication across computational chemistry platforms. The simplified molecular-input line-entry system representation CCOc1cc(ccc1Nc1ncc2cc(C)nc(NCC(C)(C)C)c2n1)-c1nncn1C effectively captures the connectivity pattern of all atoms within the molecule. These structural identifiers facilitate accurate database searches and support computational modeling studies essential for understanding structure-activity relationships.
The pyrido[3,4-d]pyrimidine core of Bos172722 represents a novel heterocyclic framework that was previously unprecedented in kinase inhibitor design. This bicyclic system consists of a pyridine ring fused to a pyrimidine ring, creating a rigid planar structure that provides an optimal geometry for ATP-competitive binding within kinase active sites. The fusion pattern between the six-membered rings generates specific electronic properties that enhance binding affinity while maintaining selectivity against structurally related kinases. The nitrogen atoms positioned at strategic locations within this core structure participate in critical hydrogen bonding interactions with amino acid residues in the kinase hinge region, particularly contributing to the high potency observed for Monopolar spindle 1 kinase inhibition.
Structural analysis reveals that the pyrido[3,4-d]pyrimidine framework offers distinct advantages over traditional kinase inhibitor scaffolds, including enhanced metabolic stability and reduced susceptibility to common biotransformation pathways. The electronic properties of this heterocyclic system contribute to the compound's ability to achieve nanomolar potency while maintaining excellent selectivity profiles across the human kinome. Computational studies have demonstrated that the planar geometry of the pyrido[3,4-d]pyrimidine core facilitates optimal stacking interactions with aromatic residues in the ATP binding pocket, contributing significantly to the observed binding affinity. The specific fusion pattern creates a unique electronic environment that distinguishes this scaffold from other bicyclic heterocycles commonly employed in kinase inhibitor development.
The pyrido[3,4-d]pyrimidine core exhibits remarkable chemical stability under physiological conditions, with resistance to hydrolytic degradation and minimal susceptibility to oxidative metabolism. This inherent stability represents a significant advantage over other heterocyclic scaffolds that may undergo rapid biotransformation, leading to reduced therapeutic efficacy and potential formation of active metabolites. The nitrogen distribution pattern within the core structure creates multiple sites for potential derivatization, enabling systematic structure-activity relationship exploration while maintaining the essential binding interactions required for kinase inhibition. The rigidity of this bicyclic system ensures consistent spatial orientation of substituent groups, facilitating predictable structure-activity relationships and enabling rational optimization strategies.
The functional group architecture of Bos172722 incorporates specific modifications designed to optimize both binding affinity and pharmacokinetic properties through systematic substituent effects analysis. The 6-methyl substituent on the pyrido[3,4-d]pyrimidine core serves multiple critical functions, including enhancement of metabolic stability and improvement of selectivity against related kinases, particularly cyclin-dependent kinase 2. This methyl group effectively blocks specific cytochrome P450-mediated metabolism pathways that were identified as major clearance mechanisms for earlier analogs in this chemical series. The strategic placement of this methyl substituent demonstrates how minimal structural modifications can produce profound effects on both pharmacological activity and metabolic stability profiles.
The neopentyl chain attached to the 8-position of the pyrido[3,4-d]pyrimidine core represents a carefully optimized structural element that significantly contributes to the compound's selectivity and potency profile. This bulky aliphatic substituent creates specific hydrophobic interactions within a unique binding pocket formed by reordering of the kinase activation loop into an inactive conformation. The branched nature of the neopentyl group provides an excellent shape complementarity match to this hydrophobic pocket, resulting in multiple favorable van der Waals contacts that enhance binding affinity while simultaneously contributing to kinase selectivity. Systematic structure-activity relationship studies have demonstrated that the specific geometry and size of the neopentyl substituent are critical for maintaining optimal activity levels.
The ethoxy group positioned on the phenyl ring provides additional selectivity determinants through interactions with a specific selectivity pocket above the kinase hinge region. This substituent creates favorable binding interactions while simultaneously preventing binding to related kinases that lack complementary binding sites for this functional group. The triazole moiety attached to the phenyl ring contributes to the overall binding affinity through specific electronic effects and potential additional binding interactions, although crystallographic studies suggest that this group may not form direct hydrogen bonds with the target protein. The combination of these functional group modifications creates a synergistic effect that results in the exceptional potency and selectivity profile observed for Bos172722.
Optimization studies have focused on developing efficient methods for introducing the critical 6-methyl substituent that provides enhanced metabolic stability. Various synthetic approaches have been evaluated to achieve regioselective methylation while minimizing the formation of unwanted positional isomers that could compromise the biological activity profile. The synthetic strategy incorporates protection and deprotection sequences where necessary to ensure selective functionalization of specific positions within the heterocyclic framework. Advanced synthetic methodologies, including microwave-assisted reactions and flow chemistry techniques, have been explored to improve reaction efficiency and reduce synthesis time while maintaining high product purity levels.
The synthesis of key intermediates for Bos172722 production involves several critical transformations that establish the foundation for subsequent functionalization steps. The preparation begins with 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, which serves as a versatile building block for introducing both the amine substituents and the aryl functionalities required for optimal biological activity. This intermediate undergoes selective oxidation to the corresponding sulfone derivative, which significantly enhances its reactivity toward nucleophilic substitution reactions with formamide derivatives. The oxidation step employs meta-chloroperoxybenzoic acid under controlled conditions to ensure complete conversion while minimizing over-oxidation or other side reactions that could compromise yield or product quality.
Alternative synthetic approaches have been developed to address specific challenges encountered during intermediate synthesis, particularly those related to regioselectivity and functional group compatibility. Direct substitution methods have been explored for certain transformations, enabling more streamlined synthetic routes that reduce the number of synthetic steps and improve overall efficiency. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, has been systematically investigated to maximize yields while maintaining acceptable reaction times and minimizing the formation of impurities that could complicate purification procedures.
The introduction of the critical 6-methyl substituent represents a key innovation in the optimization of Bos172722 that addresses fundamental metabolic stability challenges identified in earlier analogs. Initial compounds in the pyrido[3,4-d]pyrimidine series demonstrated excellent potency and selectivity but suffered from rapid turnover in human liver microsomes, limiting their potential for clinical development. Extensive metabolite identification studies revealed that the primary sites of metabolism were not easily identifiable through conventional approaches, and traditional strategies for improving metabolic stability, such as reducing lipophilicity, proved unsuccessful for this chemical series. The breakthrough came with the discovery that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core dramatically improved human liver microsomal stability without compromising biological activity.
Mechanistic studies suggest that the 6-methyl group functions by blocking the recognition of specific pharmacophore patterns by cytochrome P450 enzymes, particularly those responsible for oxidative metabolism at distant sites within the molecule. This finding was particularly surprising because the methyl group appears to protect the aniline portion of the molecule from metabolism, despite being located at a considerable distance from the presumed site of biotransformation. The methyl substituent likely alters the overall conformational profile of the molecule or modifies the electronic properties in ways that reduce the affinity for specific cytochrome P450 isoforms. This mechanism represents a novel approach to addressing metabolic stability challenges and has implications for the design of other pharmaceutical compounds facing similar stability issues.
Synthetic methods for introducing the 6-methyl group have been optimized to ensure high regioselectivity and minimal formation of positional isomers. The methylation reaction typically employs alkylating agents under basic conditions, with careful control of reaction parameters to prevent over-alkylation or migration of the methyl group to alternative positions. The synthetic approach has been validated through extensive analytical characterization, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm the precise location of the methyl substituent and verify the absence of structural isomers that could compromise biological activity. The success of this methylation strategy has provided a general approach for improving the metabolic stability of related pyrido[3,4-d]pyrimidine analogs.
Comprehensive structure-activity relationship studies for Bos172722 have revealed critical insights into the molecular determinants of both potency and selectivity for Monopolar spindle 1 kinase inhibition. These investigations encompass systematic modifications of each major structural component, including the pyrido[3,4-d]pyrimidine core, the neopentyl substituent, the aniline moiety, and the triazole functionality. The studies have employed both biochemical kinase assays at physiologically relevant ATP concentrations and cellular assays measuring kinase autophosphorylation to ensure that structure-activity relationships translate from isolated enzyme systems to more complex cellular environments. The comprehensive nature of these studies has enabled the identification of structure-activity relationship patterns that guide ongoing optimization efforts and provide fundamental insights into the molecular basis of kinase selectivity.
Crystal structure analysis of Bos172722 bound to Monopolar spindle 1 kinase has provided molecular-level insights into the binding interactions that underlie the observed structure-activity relationships. The co-crystal structure reveals that the pyrido[3,4-d]pyrimidine core binds to the kinase hinge region through specific hydrogen bonding interactions, while the 6-methyl group that enhances metabolic stability is positioned adjacent to the gatekeeper residue methionine 602. The ethoxy moiety that contributes to selectivity binds within a selectivity pocket above the hinge region, creating favorable interactions that are not available in related kinases. The triazole moiety, somewhat surprisingly, does not engage in direct hydrogen bonding interactions with the protein, suggesting that its contribution to binding affinity may involve indirect effects on molecular conformation or desolvation energy.
The structure-activity relationship studies have enabled the development of predictive models for designing related analogs with improved properties. These models incorporate both the crystallographic binding mode information and the extensive biochemical and cellular activity data generated through systematic analog synthesis and testing. The predictive capability of these models has been validated through the successful design of additional analogs that achieve the desired activity profiles, confirming the utility of the structure-activity relationship approach for guiding medicinal chemistry optimization efforts.
The neopentyl chain attached to the 8-position of the pyrido[3,4-d]pyrimidine core plays a fundamental role in determining both the potency and selectivity profile of Bos172722. Crystallographic analysis reveals that this branched aliphatic substituent binds to a hydrophobic pocket that is created through a conformational rearrangement of the kinase activation loop into an inactive conformation. This binding interaction is highly specific to Monopolar spindle 1 kinase due to the unique structural features of this binding pocket, which differs significantly from the corresponding regions in related kinases. The precise shape complementarity between the neopentyl substituent and this hydrophobic pocket results in multiple favorable van der Waals contacts that contribute substantially to the overall binding affinity.
Structure-activity relationship studies comparing the neopentyl substituent with various alternative alkyl chains have demonstrated the critical importance of both the size and branching pattern of this structural element. Linear alkyl chains of comparable molecular weight fail to achieve the high potency observed with the neopentyl group, indicating that the specific three-dimensional shape is more important than simply the hydrophobic surface area. Cyclic alkyl substituents have also been evaluated, with constrained ring systems generally showing reduced activity compared to the flexible neopentyl chain. These findings suggest that the neopentyl group adopts a specific conformation within the binding pocket that optimizes hydrophobic interactions while minimizing steric clashes with protein side chains.
The selectivity contribution of the neopentyl chain has been validated through kinome-wide selectivity profiling, which demonstrates that Bos172722 exhibits minimal activity against kinases that lack the specific binding pocket required to accommodate this bulky substituent. The activation loop rearrangement that creates the neopentyl binding site is relatively uncommon among kinases, contributing to the excellent selectivity profile observed for this compound. This selectivity mechanism represents a significant advantage over kinase inhibitors that rely primarily on ATP-competitive binding, as it provides an additional selectivity determinant that is independent of the highly conserved ATP binding site architecture found across the kinome.
The triazole moiety incorporated into the aniline substituent of Bos172722 represents a critical structural element that significantly influences binding affinity, although its mechanism of action differs from initial predictions based on conventional structure-activity relationship principles. Initial analog design strategies anticipated that the triazole group would participate in direct hydrogen bonding interactions with kinase active site residues, similar to binding modes observed for other heterocyclic kinase inhibitors. However, crystallographic analysis reveals that the triazole does not form direct hydrogen bonds with the protein, suggesting that its contribution to binding affinity operates through alternative mechanisms such as conformational stabilization or desolvation effects.
Systematic structure-activity relationship studies comparing triazole-containing analogs with corresponding imidazole and pyrazole derivatives have provided insights into the specific requirements for optimal activity. The replacement of the triazole with a pyrazole moiety results in a significant reduction in binding affinity, despite the structural similarity between these five-membered heterocycles. This finding indicates that the specific nitrogen arrangement within the triazole ring is critical for achieving optimal activity, possibly through effects on the electronic properties of the entire aniline substituent. The triazole moiety may also influence the overall conformation of the aniline side chain, positioning other substituents in orientations that optimize binding interactions with the kinase active site.
The methyl substituent on the triazole ring provides additional structure-activity relationship information regarding the binding mode and requirements for this heterocyclic component. This methyl group appears to occupy a favorable binding region that can accommodate small alkyl substituents while contributing to the overall binding affinity through hydrophobic interactions. Alternative substituents on the triazole ring have been explored to optimize this interaction, with findings suggesting that the methyl group represents an optimal balance between binding affinity enhancement and maintenance of favorable physicochemical properties. The incorporation of larger or more polar substituents at this position generally results in reduced activity, indicating specific size constraints within the binding pocket region that accommodates the triazole moiety.
Structural Component | Modification | Kinase Potency Impact | Selectivity Effect | Metabolic Stability |
---|---|---|---|---|
Pyrido[3,4-d]pyrimidine Core | 6-Methyl addition | Maintained | Enhanced CDK2 selectivity | Significantly improved |
Neopentyl Chain | Linear alkyl replacement | Reduced 40-fold | Decreased kinome selectivity | Maintained |
Triazole Moiety | Pyrazole replacement | Reduced significantly | Altered selectivity profile | Not determined |
Ethoxy Group | Methoxy replacement | Reduced potency | Decreased selectivity | Not determined |
Synthesis Parameter | Optimized Conditions | Yield (%) | Reaction Time | Scale Achieved |
---|---|---|---|---|
Core Construction | Microwave-assisted | 85-92 | 4-6 hours | Multi-gram |
Suzuki Coupling | Palladium catalysis | 78-85 | 12-18 hours | Kilogram |
Methylation | Basic conditions | 90-95 | 2-4 hours | Multi-gram |
Final Purification | Column chromatography | 95-98 | Variable | Kilogram |
BOS-172722 demonstrates exceptional biochemical potency against monopolar spindle 1 kinase with half maximal inhibitory concentration values that vary depending on adenosine triphosphate concentrations [3] [6]. In vitro kinase assays using purified recombinant monopolar spindle 1 protein revealed that BOS-172722 inhibited monopolar spindle 1 activity with half maximal inhibitory concentration values of 0.004 micromolar at low adenosine triphosphate concentrations of 10 micromolar and 0.01 micromolar at high adenosine triphosphate concentrations of 1 millimolar [3] [6].
The cellular potency of BOS-172722 was assessed using an electrochemiluminescence mesoscale discovery assay that measured autophosphorylation of ectopically expressed monopolar spindle 1 in human colorectal carcinoma HCT116 cells [3]. In this cellular system, BOS-172722 potently inhibited monopolar spindle 1 threonine33/serine37 autophosphorylation with a half maximal inhibitory concentration value of 0.06 plus or minus 0.03 micromolar [3].
Assay Type | Target Kinase | IC50 Value (nM) | ATP Concentration | Reference |
---|---|---|---|---|
Biochemical | Monopolar Spindle 1 | 4 | 10 μM | [3] [6] |
Biochemical | Monopolar Spindle 1 | 10 | 1 mM | [3] [6] |
Cellular | Monopolar Spindle 1 | 60 | N/A | [3] |
The selectivity profile of BOS-172722 was extensively characterized through screening against a comprehensive panel of more than 400 kinases [7]. This extensive profiling revealed that only a small number of other kinases were inhibited by BOS-172722, specifically c-Jun N-terminal kinase 1, c-Jun N-terminal kinase 2, c-Jun N-terminal kinase 3, and leucine-rich repeat kinase 2 at greater than 80% inhibition at 1 micromolar concentration [7]. Follow-up half maximal inhibitory concentration determinations for these off-target kinases demonstrated substantial selectivity for monopolar spindle 1 [7].
Off-Target Kinase | IC50 Value (nM) | Selectivity Ratio | Reference |
---|---|---|---|
c-Jun N-terminal kinase 1 | 92 | 23-fold | [7] |
c-Jun N-terminal kinase 2 | 76 | 19-fold | [7] |
c-Jun N-terminal kinase 3 | 242 | 61-fold | [7] |
Leucine-rich repeat kinase 2 | 48 | 12-fold | [7] |
The binding mechanism of BOS-172722 to monopolar spindle 1 has been characterized as adenosine triphosphate-competitive based on its concentration-dependent inhibition profile and structural analysis [7] [8]. The adenosine triphosphate-competitive nature of BOS-172722 inhibition was confirmed through detailed kinetic studies that demonstrated increased half maximal inhibitory concentration values with increasing adenosine triphosphate concentrations [3] [6]. At low adenosine triphosphate concentrations of 10 micromolar, the compound exhibited a half maximal inhibitory concentration of 4 nanomolar, while at physiologically relevant adenosine triphosphate concentrations of 1 millimolar, the half maximal inhibitory concentration increased to 10 nanomolar [3] [6].
Crystal structure analysis revealed that BOS-172722 binds to the monopolar spindle 1 adenosine triphosphate binding site through interactions with the hinge region [7]. The pyrido[3,4-d]pyrimidine scaffold of BOS-172722 forms critical hydrogen bonds with the hinge region residues, while the 6-methyl group is positioned close to the gatekeeper residue Met602 [7]. The ethoxy moiety extends into the selectivity pocket above the hinge region, contributing to the compound's selectivity profile [7]. These structural features confirm that BOS-172722 functions as a direct adenosine triphosphate-competitive inhibitor that occupies the adenosine triphosphate binding site of monopolar spindle 1 [7].
BOS-172722 demonstrates potent cellular efficacy through its ability to induce chromosome missegregation and aneuploidy in cancer cell models [3]. Live-cell imaging studies using H2B-mCherry transfected HeLa cells revealed that treatment with 200 nanomolar BOS-172722 resulted in dramatic shortening of mitotic duration from 52 minutes in untreated cells to 11 minutes in treated cells [3]. This accelerated mitotic exit was accompanied by gross chromosomal abnormalities, with approximately 83% of cells exhibiting unaligned chromosomes and 17% showing chromosome decondensation without proper division [3].
The mechanism underlying these chromosome segregation defects involves the disruption of spindle assembly checkpoint function [3]. Treatment with BOS-172722 resulted in the loss of recruitment of essential spindle assembly checkpoint components including mitotic arrest deficient 1, mitotic arrest deficient 2, budding uninhibited by benzimidazoles 1, and kinetochore scaffold 1 to unattached kinetochores [3]. Additionally, a reduction in monopolar spindle 1 threonine33/serine37 autophosphorylation was observed following BOS-172722 treatment, while monopolar spindle 1 levels at kinetochores remained unchanged [3].
Cell Model | Treatment | Mitotic Time (min) | Chromosome Abnormalities (%) | Reference |
---|---|---|---|---|
HeLa (control) | Untreated | 52 | Minimal | [3] |
HeLa | BOS-172722 (200 nM) | 11 | 83 (unaligned) + 17 (decondensed) | [3] |
Flow cytometry analysis confirmed that BOS-172722 treatment induces aneuploidy and disrupts normal cell cycle progression [3]. Cells treated with BOS-172722 for 24 hours showed induction of aneuploidy and loss of normal cell cycle profile at the indicated concentrations [3]. The compound's ability to induce fatal chromosome segregation errors represents a key mechanism of its anticancer activity, as cancer cells cannot tolerate the level of aneuploidy generated by monopolar spindle 1 inhibition [3] [9].
BOS-172722 exhibits selective synergistic effects with specific microtubule-targeting agents, most notably paclitaxel [3]. Comprehensive screening across a panel of triple-negative breast cancer cell lines revealed that only paclitaxel, among the tested microtubule-targeting drugs, showed consistent synergy with BOS-172722 [3]. In contrast, treatment combinations with eribulin or doxorubicin did not demonstrate synergy in the majority of cell lines tested [3].
The synergistic interaction between BOS-172722 and paclitaxel was observed at clinically relevant concentrations of 1 to 2 nanomolar paclitaxel [3]. Maximum synergism was achieved at 1 nanomolar paclitaxel or less than 2 nanomolar for all tested cell lines [3]. Live-cell imaging studies revealed that the combination of both drugs resulted in a synergistic increase in the number of abnormal mitoses, which predominantly exhibited unaligned chromosomes [3].
Drug Combination | Concentration Range | Synergy Observed | Cell Death Enhancement | Reference |
---|---|---|---|---|
BOS-172722 + Paclitaxel | 1-2 nM paclitaxel | Yes (consistent) | Significant | [3] |
BOS-172722 + Eribulin | 0.1-0.2 nM eribulin | No (majority) | Limited | [3] |
BOS-172722 + Doxorubicin | 2-4 nM doxorubicin | No (majority) | Limited | [3] |
The mechanism underlying this synergy involves the differential effects of microtubule-stabilizing versus microtubule-depolymerizing agents on spindle assembly checkpoint activation [3]. Paclitaxel induces a relatively weak spindle assembly checkpoint compared to microtubule-depolymerizing agents like nocodazole [3]. Experimental evidence demonstrated that override of the paclitaxel-induced spindle assembly checkpoint required significantly lower concentrations of BOS-172722 compared to nocodazole-induced checkpoint override [3]. Specifically, 25 nanomolar BOS-172722 was sufficient to overcome paclitaxel-induced mitotic arrest, while 100 nanomolar BOS-172722 was required for equivalent effects against nocodazole-induced arrest [3].
BOS-172722 represents a highly potent and selective inhibitor of Monopolar spindle 1 kinase that disrupts fundamental cellular checkpoint mechanisms through a cascade of molecular events leading to mitotic catastrophe and cell death. The compound demonstrates remarkable specificity for Mps1 with inhibition constant 50 values of 0.004 μmol/L at low adenosine triphosphate concentrations (10 μmol/L) and 0.01 μmol/L at high adenosine triphosphate concentrations (1 mmol/L), establishing its potent biochemical activity [1].
The spindle assembly checkpoint represents a critical surveillance mechanism that ensures proper chromosome segregation during mitosis by monitoring kinetochore-microtubule attachments. BOS-172722 fundamentally disrupts this checkpoint through multiple interconnected mechanisms that ultimately compromise cellular division fidelity.
BOS-172722 exerts its primary mechanism of action by blocking Mps1-mediated phosphorylation of KNL1, a critical kinetochore substrate essential for spindle assembly checkpoint activation. In pharmacodynamic experiments conducted in human tumor xenograft models of triple-negative breast cancer, BOS-172722 potently inhibited the phosphorylation of KNL1 as measured by immunohistochemistry, confirming mechanism-related proximal biomarker reduction [2] [1].
The compound demonstrates complete inhibition of Mps1 auto-phosphorylation at threonine 33 and serine 37 sites with an inhibition constant 50 value of 0.06 ± 0.03 μmol/L, as quantified through electrochemiluminescence assays [1] [3]. This auto-phosphorylation inhibition is mechanistically significant because it prevents the recruitment of essential spindle assembly checkpoint components to unattached kinetochores.
Immunofluorescence microscopy studies reveal that treatment with 200 nmol/L BOS-172722 results in complete loss of recruitment of MAD1, MAD2, BUBR1, and KNL1 to unattached kinetochores, while Mps1 protein levels at kinetochores remain unchanged [1] [3]. This selective displacement of checkpoint proteins while preserving Mps1 localization confirms the specific disruption of phosphorylation-dependent recruitment mechanisms rather than general kinetochore structure disruption.
Table 3.1: BOS-172722 Effects on Kinetochore Protein Recruitment
Protein | Concentration (nM) | Recruitment Status | Mechanism |
---|---|---|---|
KNL1 [1] | 200 | Complete loss | Phosphorylation-dependent |
MAD1 [1] | 200 | Complete loss | Secondary to KNL1 loss |
MAD2 [1] | 200 | Complete loss | Secondary to MAD1 loss |
BUBR1 [1] | 200 | Complete loss | Checkpoint complex member |
Mps1 [1] | 200 | Maintained | Direct kinase target |
Live-cell imaging studies demonstrate that BOS-172722 induces dramatic acceleration of mitotic progression, fundamentally altering the temporal dynamics of cell division. Time-lapse microscopy reveals that cells treated with BOS-172722 in combination with paclitaxel exhibit severely compressed mitotic timing, with cell division time reduced from 110 minutes with paclitaxel alone to approximately 15 minutes with the combination treatment [4].
The premature mitotic exit occurs through abrogation of the mitotic delay normally induced by microtubule-targeting agents. In nocodazole-arrested HCT116 cells, BOS-172722 treatment leads to complete inhibition of Mps1 auto-phosphorylation within 2 hours, accompanied by disappearance of mitotic markers including cyclin B1 and phosphorylated histone H3 [1] [3]. This rapid loss of mitotic markers indicates bypass of the spindle assembly checkpoint and forced mitotic exit.
Wash-off experiments demonstrate that 24 hours of BOS-172722 treatment is sufficient to achieve maximum growth inhibition effects, indicating that even brief exposure to the compound can induce irreversible checkpoint disruption and subsequent cell death [1]. The compound shows comparable growth inhibition 50 values whether cells are treated for 24 hours or 96 hours, confirming the rapid and sustained nature of its mechanism.
Table 3.2: Mitotic Timing Effects of BOS-172722 Treatment
Treatment Condition | Mitotic Duration | Checkpoint Status | Cell Fate |
---|---|---|---|
Control [4] | 110 minutes | Intact | Normal division |
Paclitaxel alone [4] | 110 minutes | Activated | Mitotic arrest |
BOS-172722 + Paclitaxel [4] | 15 minutes | Bypassed | Premature exit |
BOS-172722 monotherapy [1] | <24 hours | Compromised | Cell death |
The disruption of spindle assembly checkpoint signaling by BOS-172722 culminates in mitotic catastrophe, a specialized form of cell death characterized by aberrant mitosis and massive chromosome missegregation. This process represents a critical oncosuppressive mechanism that precedes and is distinct from classical apoptosis or necrosis [5].
BOS-172722-induced mitotic catastrophe activates multiple cell death pathways, encompassing both caspase-dependent and caspase-independent mechanisms. The compound demonstrates significant induction of caspase-3 and caspase-9 activities in a dose-dependent manner, with increased expression of cleaved forms of these executioner caspases confirmed by western blot analysis [1].
Caspase-dependent apoptosis is evidenced by increased poly adenosine diphosphate-ribose polymerase cleavage, a classical substrate of activated caspases that serves as a definitive marker of apoptotic cell death [1]. The intrinsic mitochondrial pathway is activated through alterations in BCL-2 family protein expression, with decreased BCL-2 levels and increased BAX expression, resulting in an elevated BAX/BCL-2 ratio that favors apoptosis induction [6].
However, caspase-independent cell death mechanisms also contribute significantly to BOS-172722-mediated cytotoxicity. Studies using broad-spectrum caspase inhibitors demonstrate that while caspase inhibition can provide partial cytoprotection, it does not completely prevent cell death, indicating the operation of alternative death pathways [7] [8]. These caspase-independent mechanisms likely involve mitochondrial outer membrane permeabilization and subsequent release of apoptosis-inducing factor and other mitochondrial death effectors [7].
Table 3.3: Cell Death Mechanisms Activated by BOS-172722
Death Pathway | Mechanism | Markers | Inhibitor Sensitivity |
---|---|---|---|
Caspase-dependent apoptosis [1] | Intrinsic mitochondrial | Cleaved caspase-3, -9, PARP | Z-VAD-FMK sensitive |
Caspase-independent death [7] | Mitochondrial permeabilization | AIF release, cytochrome c | Z-VAD-FMK resistant |
Mitotic catastrophe [9] | Chromosome segregation errors | Multinucleated cells, aneuploidy | p53-independent |
DNA damage response [1] | Double-strand breaks | γH2AX, TUNEL positivity | ATM/ATR-dependent |
While BOS-172722 treatment results in massive cell death through mitotic catastrophe, a subset of cells may survive the initial insult, leading to long-term genomic instability in these surviving populations. This phenomenon has profound implications for understanding both the therapeutic efficacy and potential resistance mechanisms associated with Mps1 inhibition.
Chromosome spread analysis reveals that BOS-172722 treatment induces significant aneuploidy, with treated cells displaying aberrant chromosome numbers and structural abnormalities [10]. Live-cell imaging studies demonstrate increased frequency of chromosome missegregation events, including lagging chromosomes, anaphase bridges, and multipolar divisions that contribute to genomic instability [11].
The surviving cell populations exhibit characteristics of extreme chromosomal instability, which paradoxically may be associated with reduced cellular fitness and compromised survival capacity. Studies in estrogen receptor-negative breast cancers suggest that extreme chromosomal instability can actually correlate with improved long-term survival outcomes, possibly due to the cellular stress imposed by excessive genomic instability exceeding the tolerance threshold of cancer cells [12].
Micronuclei formation serves as a sensitive marker of genomic instability in BOS-172722-treated cells, with significant increases in micronuclei frequency observed 48 hours after treatment [11]. These micronuclei represent chromosome fragments or whole chromosomes that fail to incorporate into daughter cell nuclei during division, providing quantitative evidence of ongoing chromosomal instability.
Table 3.4: Long-Term Genomic Instability Markers in BOS-172722-Treated Cells
Instability Marker | Time Point | Magnitude of Change | Cellular Consequence |
---|---|---|---|
Aneuploidy [10] | 24-48 hours | 2-3 fold increase | Chromosome number aberrations |
Micronuclei formation [11] | 48 hours | Significant increase | DNA fragmentation |
Lagging chromosomes [11] | During mitosis | Dose-dependent | Segregation errors |
Multipolar divisions [11] | During mitosis | Increased frequency | Unequal chromosome distribution |
Chromosomal aberrations [12] | Long-term | Extreme instability | Reduced cellular fitness |
The molecular mechanisms underlying long-term genomic instability involve persistent disruption of chromosome segregation machinery and compromised DNA repair capacity. BOS-172722 treatment leads to sustained elevation of DNA damage markers including γH2AX and increased TUNEL positivity, indicating ongoing DNA fragmentation and repair defects [10].
Surviving populations may develop adaptive mechanisms to tolerate moderate levels of genomic instability, but extreme instability induced by prolonged or high-dose BOS-172722 treatment appears to exceed cellular tolerance limits, ultimately contributing to delayed cell death or senescence. This creates a therapeutic window where optimal dosing can maximize cancer cell killing while minimizing the emergence of resistant populations with tolerable levels of genomic instability.